molecular formula C15H21NO4 B3013255 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid CAS No. 2248405-29-8

2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid

Cat. No.: B3013255
CAS No.: 2248405-29-8
M. Wt: 279.336
InChI Key: JABIULDTEDCGAE-UHFFFAOYSA-N
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Description

2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the ethyl and 2-methylpropan-2-yl groups is achieved through a series of substitution reactions, often using reagents such as ethyl bromide and tert-butyl chloroformate under basic conditions. The final step involves the coupling of the amino group with the benzoic acid derivative, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid
  • Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(4-methylphenyl)sulfonylhex-4-enoate

Uniqueness

2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-6-16(14(19)20-15(3,4)5)12-8-7-10(2)9-11(12)13(17)18/h7-9H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABIULDTEDCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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